

The Unveiling of *Tripterygium regelii*: A Technical Guide to its Biological Activities

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Compound of Interest

Compound Name: *Regelidine*

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For Researchers, Scientists, and Drug Development Professionals

Tripterygium regelii, a vine native to Northeast Asia, has a long history in traditional medicine. Modern scientific inquiry has begun to unravel the complex pharmacology of its extracts, revealing a treasure trove of bioactive compounds with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the biological activities of *Tripterygium regelii* extracts, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Bioactivity Data

The biological effects of *Tripterygium regelii* are attributed to a diverse array of secondary metabolites, primarily terpenoids and alkaloids. The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of extracts and isolated compounds.

Table 1: Cytotoxic Activity of *Tripterygium regelii* Compounds

Compound	Cell Line	Activity	IC50 Value (μM)	Reference
Triregelin I	A2780 (Ovarian Cancer)	Cytotoxicity	5.88	[1] [2]
HepG2 (Liver Cancer)	Cytotoxicity	11.74	[1] [2]	
MCF-7 (Breast Cancer)	Cytotoxicity	46.40	[1]	
Compound 11 (Abietane Diterpene)	MCF-7 (Breast Cancer)	Cytotoxicity	26.70	[1]
Compound 14 (Abietane Diterpene)	A2780 (Ovarian Cancer)	Cytotoxicity	65.80	[1]
HepG2 (Liver Cancer)	Cytotoxicity	35.45	[1]	
MCF-7 (Breast Cancer)	Cytotoxicity	64.80	[1]	
Triptofordin B	A549 (Lung Cancer)	Cytotoxicity	21.2	[3]
A549T (Taxol-resistant Lung Cancer)	Cytotoxicity	10.8	[3]	
Triptregeline B	A549T (Taxol-resistant Lung Cancer)	Cytotoxicity	29.4 - 54.4	
Triptregeline C	A549T (Taxol-resistant Lung Cancer)	Cytotoxicity	29.4 - 54.4	[3]
Triptregeline H	A549T (Taxol-resistant Lung Cancer)	Cytotoxicity	29.4 - 54.4	[3]

Cancer)

1 α ,6 β ,15-triacetoxy-8 α -benzoyloxy-4 β -hydroxy-9 α -(3-nicotinoyloxy)-dihydro- β -agarofuran	A549T (Taxol-resistant Lung Cancer)	Cytotoxicity	29.4 - 54.4	[3]
Triregeloic acid	MCF-7 (Breast Cancer)	Inhibition of proliferation	24.1% inhibition at 10 μ M	[4]

Table 2: Anti-inflammatory Activity of Compounds from Tripterygium Species

Compound	Cell Line	Activity	IC50 Value (μ M)	Reference
Tripterysine A	RAW 264.7	NO Production Inhibition	6.93	[5]
Tripterysine B	RAW 264.7	NO Production Inhibition	4.46	[5]
Tripterysine C	RAW 264.7	NO Production Inhibition	2.98	[5]
Sesquiterpene Polyester 9	RAW 264.7	NO Production Inhibition	8.77	[6][7]
Sesquiterpene Polyester 8	RAW 264.7	NO Production Inhibition	42.28	[7]
Sesquiterpene Polyester 13	RAW 264.7	NO Production Inhibition	46.50	[7]
Deoxynimbidiol	RAW 264.7	NO Production Inhibition	4.9	[8]
New Trinorditerpenoid	RAW 264.7	NO Production Inhibition	12.6	[8]

Table 3: Antioxidant Activity of Tripterygium regelii Methanolic Leaf Extract

Assay	Activity	IC50 Value (µg/mL)	Reference
DPPH Radical Scavenging	Antioxidant	47.83	[9]
Reducing Power	Antioxidant	52.51	[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in the literature on *Tripterygium regelii*.

Preparation of *Tripterygium regelii* Methanolic Leaf Extract

This protocol is adapted from a study on the antioxidant and neuroprotective effects of *T. regelii*. [9]

- **Collection and Authentication:** Fresh leaves of *Tripterygium regelii* are collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.
- **Extraction:** 200g of fresh leaves are extracted with 2L of methanol at room temperature for 8 weeks.
- **Filtration and Concentration:** The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated using a rotary vacuum evaporator.
- **Lyophilization:** The concentrated extract is freeze-dried to obtain a powdered form. The final yield should be recorded.

In Vitro Neuroprotective Activity Assay

This protocol details the assessment of the neuroprotective effects of *T. regelii* extract against hydrogen peroxide-induced injury in human dopaminergic SH-SY5Y cells. [9]

- Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cytotoxicity Assessment:
 - Seed SH-SY5Y cells in 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours.
 - Treat cells with various concentrations of the *T. regelii* extract (e.g., 1.25 to 20 µg/mL) for 24 hours to determine non-toxic concentrations.
 - In separate wells, treat cells with various concentrations of hydrogen peroxide (H₂O₂) (e.g., 25 to 400 µM) for 24 hours to determine a suitable concentration for inducing cytotoxicity.
- Neuroprotection Assay:
 - Pre-treat SH-SY5Y cells with a non-toxic concentration of the *T. regelii* extract (e.g., 10 µg/mL) for 30 minutes.
 - Subsequently, expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours.
- Cell Viability Measurement (MTT Assay):
 - After the treatment period, add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours at 37°C.
 - Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol is a generalized method based on studies investigating the anti-inflammatory effects of compounds isolated from *Tripterygium* species on RAW 264.7 macrophage cells.[5][6][7][8]

- Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
- Assay Procedure:
 - Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of the *T. regelii* extract or isolated compounds for 1-2 hours.
 - Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 16-24 hours to induce nitric oxide (NO) production.
- Nitric Oxide Measurement (Griess Assay):
 - After incubation, collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
 - Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC₅₀ value, which is the concentration of the test substance that inhibits 50% of NO production.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard protocol for assessing the cytotoxic effects of *T. regelii* extracts or their constituents on cancer cell lines.[9][10]

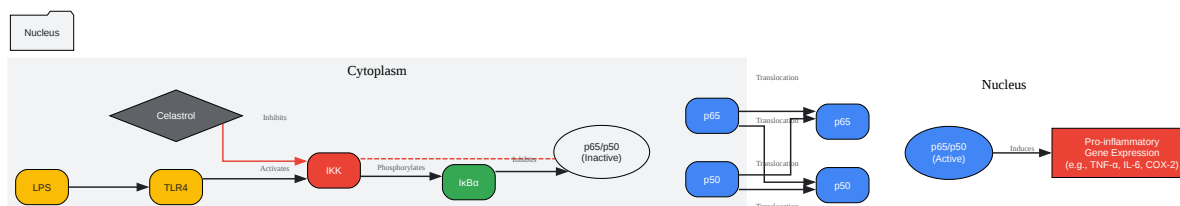
- **Cell Culture:** Culture the desired cancer cell lines (e.g., A549, HepG2, MCF-7) in their respective recommended media and conditions.
- **Cell Seeding:** Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.
- **Treatment:** Treat the cells with a range of concentrations of the *T. regelii* extract or isolated compounds for a specified duration (e.g., 24, 48, or 72 hours).
- **Cell Viability Measurement:**
 - Following treatment, add MTT solution to each well and incubate for 3-4 hours.
 - Remove the medium and dissolve the resulting formazan crystals with a solubilizing agent (e.g., DMSO).
 - Measure the absorbance at the appropriate wavelength (typically 570 nm).
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The bioactive compounds within *Tripterygium regelii* extracts exert their effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Celastrol-Mediated Inhibition of the NF- κ B Signaling Pathway

Celastrol, a prominent triterpenoid in *Tripterygium* species, is a potent inhibitor of the NF- κ B signaling pathway, a critical regulator of inflammation and cell survival.

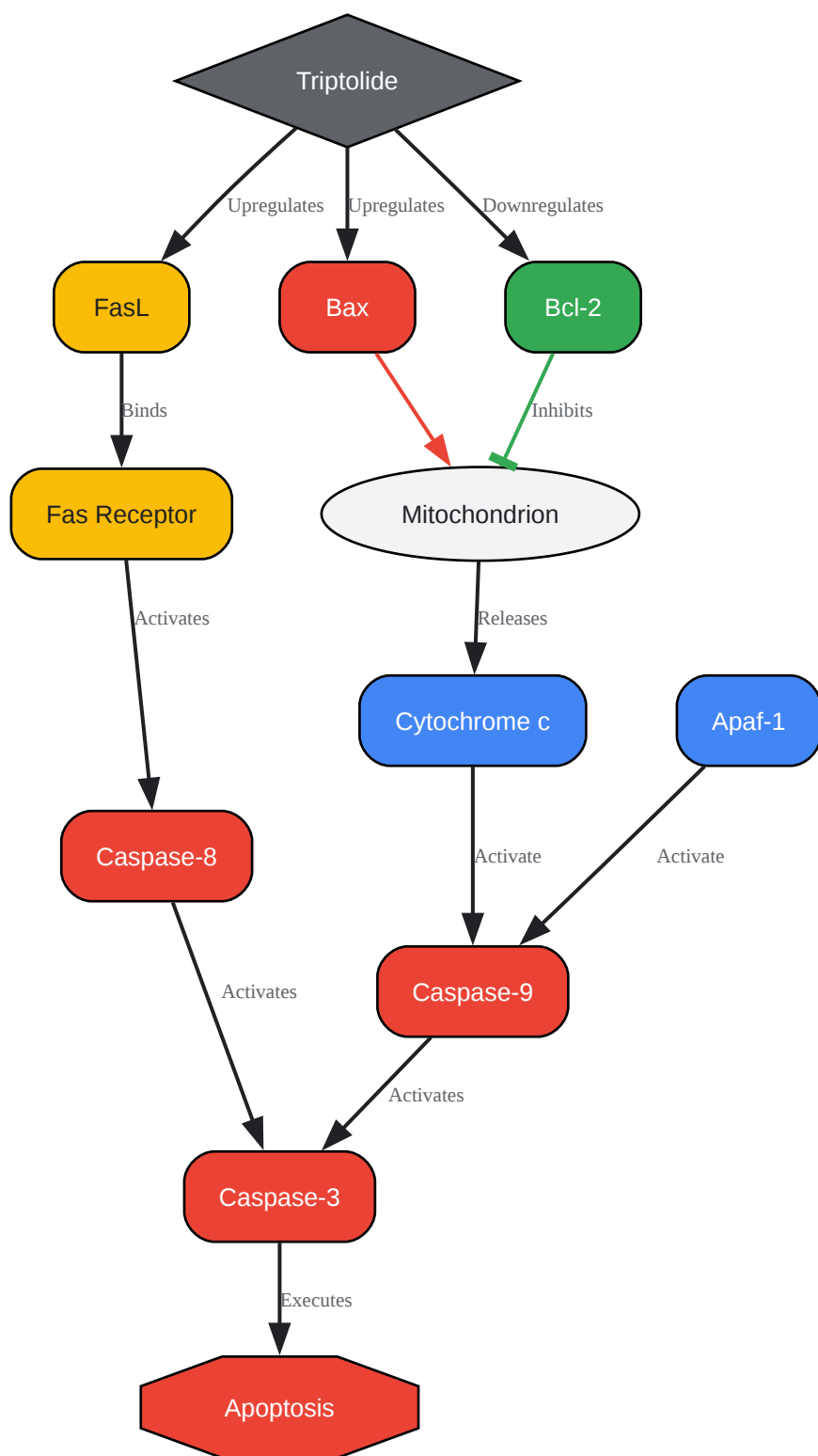


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Caption: Celastrol inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Triptolide-Induced Apoptosis Signaling Pathway

Triptolide, a potent diterpenoid epoxide, is known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

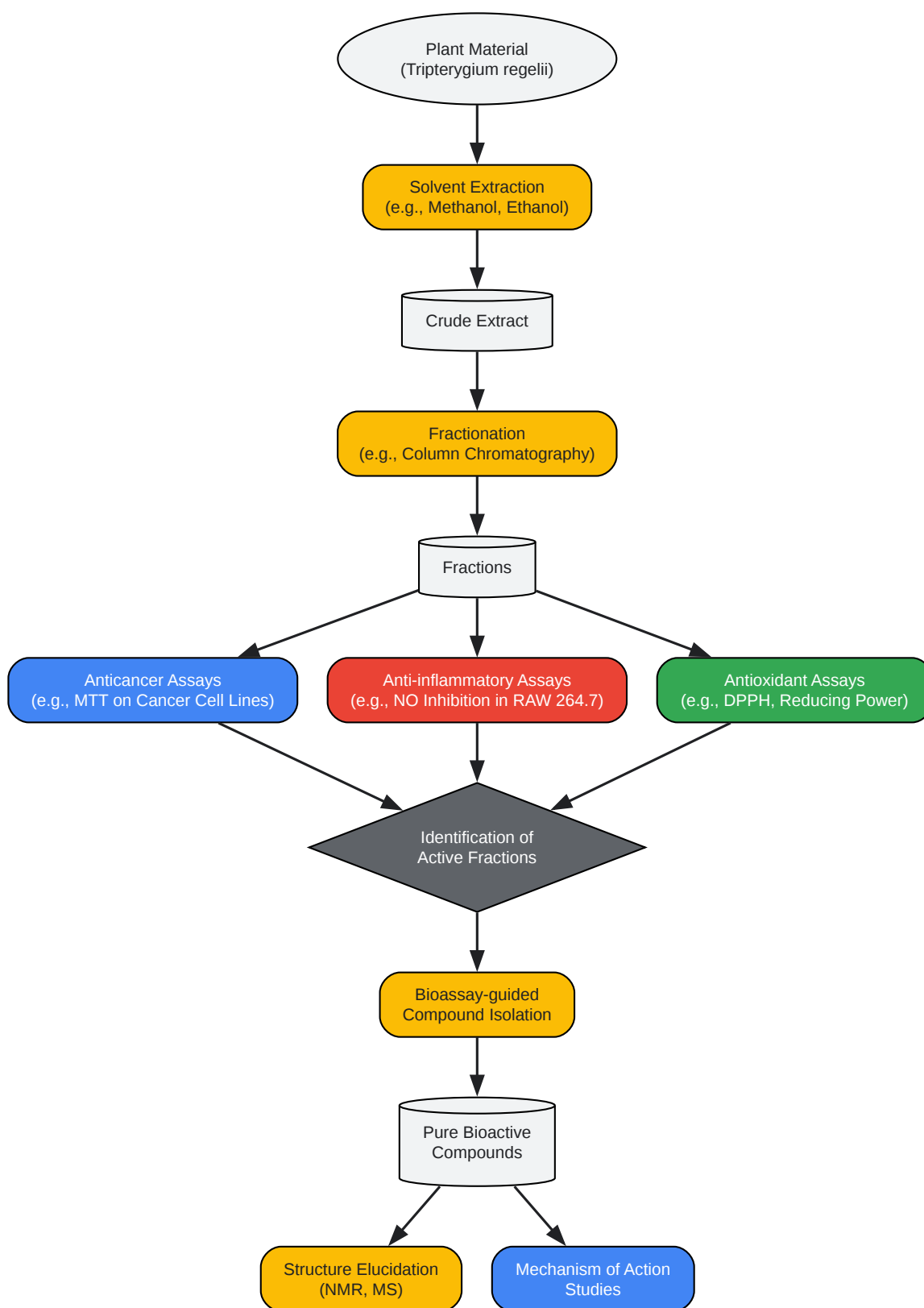


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Caption: Triptolide induces apoptosis via death receptor and mitochondrial pathways.

Experimental Workflow for Bioactivity Screening of *Tripterygium regelii* Extracts

The following diagram illustrates a logical workflow for the initial screening of *T. regelii* extracts for various biological activities.



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Caption: A typical workflow for screening and identifying bioactive compounds from *T. regelii*.

This technical guide serves as a foundational resource for professionals engaged in the study and development of therapeutics derived from *Tripterygium regelii*. The presented data, protocols, and mechanistic insights are intended to facilitate further research into the promising pharmacological properties of this remarkable medicinal plant.

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